molecular formula C7H5BrCl2O B358737 2-Bromo-4,6-dichloroanisole CAS No. 60633-26-3

2-Bromo-4,6-dichloroanisole

Cat. No. B358737
CAS RN: 60633-26-3
M. Wt: 255.92g/mol
InChI Key: OEYKUHBCPJRXGZ-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichloroanisole is a chemical compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.93 . It is also known by its IUPAC name 1-bromo-3,5-dichloro-2-methoxybenzene .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-dichloroanisole consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is 1S/C7H5BrCl2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-4,6-dichloroanisole is a solid compound . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

  • Environmental Science and Water Treatment : Chloroanisoles, including 2,4-dichloroanisole and 2,4,6-trichloroanisole, are known for producing earthy and musty odors in drinking water. Research has been conducted to understand the kinetics and mechanisms of their formation during water chlorination to minimize these odors (Zhang et al., 2016).

  • Chemical Synthesis and Catalysis : Studies have explored the use of glucose as a clean and renewable reductant in the Pd-nanoparticle-catalyzed reductive homocoupling of chloroarenes, including 4-chloroanisole, under mild conditions (Monopoli et al., 2010).

  • Analytical Chemistry : Techniques for the simultaneous determination of chloroanisoles and their precursors in water have been developed. This includes methods like simultaneous dispersive liquid-liquid microextraction and derivatization followed by gas chromatography (Bai et al., 2016).

  • Organic Compound Synthesis : Research on the preparation of polychloroanisidine and fluorochloroanisole derivatives has been conducted, demonstrating various methods for chlorination and methoxylation (Kim et al., 1974).

  • Atmospheric Chemistry : Studies on bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean have indicated that various halogenated anisoles, including chloroanisoles, have mixed biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).

  • Pharmacology and Toxicology : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is a psychoactive drug, has been investigated to understand its metabolic pathways and identify its urinary metabolites (Kanamori et al., 2002).

Mechanism of Action

properties

IUPAC Name

1-bromo-3,5-dichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYKUHBCPJRXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501335045
Record name 2-Bromo-4,6-dichloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dichloroanisole

CAS RN

60633-26-3
Record name 2-Bromo-4,6-dichloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4,6-dichlorophenol (Preparation 24, 4.6 g, 19 mmol), potassium carbonate (4.5 g, 32.3 mmol) and methyl iodide (1.8 ml, 20.5 mmol) were combined in 46 ml acetone and heated to reflux for 18 hours. The reaction was cooled to 0° C., 1N HCl (aqueous) was added to give pH 3, and the reaction was extracted into 50 ml ethyl acetate. The organic layer was washed with brine (2×20 ml), dried over sodium sulphate and concentrated in vacuo to afford the title compound as a brown solid (5.5 g).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
46 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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